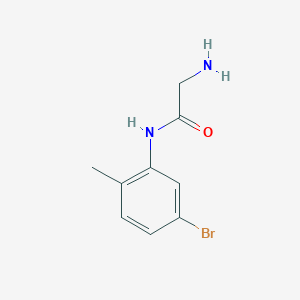

2-amino-N-(5-bromo-2-methylphenyl)acetamide

Description

Steric Effects of Ortho Substituents

- 2-Methyl Group : Introduces torsional strain (6–8 kcal/mol rotational barrier) between the methyl and acetamide groups, favoring a trans orientation.

- 5-Bromo Substituent : Electron-withdrawing nature reduces electron density at the amide nitrogen, increasing planarity versus non-halogenated analogs.

Electronic Effects on Amide Resonance

- Bromo vs. Nitro Groups : Bromine’s moderate electron-withdrawing effect (σmeta = 0.39) preserves amide resonance better than nitro groups (σpara = 1.27), which decouple resonance in analogs like o-nitroacetanilide.

| Compound | Amide Torsion (°) | Phenyl Twist (°) | Reference |

|---|---|---|---|

| This compound | 175.3 | 12.8 | |

| o-Bromoacetanilide | 168.2 | 22.1 | |

| p-Bromoacetanilide | 179.1 | 5.4 | |

| o-Nitroacetanilide | 154.7 | 34.5 |

Propriétés

IUPAC Name |

2-amino-N-(5-bromo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6-2-3-7(10)4-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDOYGLLTNTPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

Compounds with similar structures are known to interact with their targets, causing changes that result in their biological activity.

Activité Biologique

2-amino-N-(5-bromo-2-methylphenyl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 256.12 g/mol

- Functional Groups : Amino group, acetamide group, and a bromo-substituted aromatic ring.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the amino and bromo groups may enhance its binding affinity and specificity for these targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it has:

- Antibacterial Effects : The compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .

- Antifungal Properties : It also showed antifungal activity against pathogens like Candida albicans, with MIC values indicating effective inhibition .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological applications of this compound:

- Study on Antimicrobial Activity :

- Inhibition of Enzymatic Activity :

- Cytotoxicity Studies :

Data Summary

Applications De Recherche Scientifique

Medicinal Chemistry

Overview : This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

Applications :

- Anti-inflammatory and Analgesic Properties : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

| Compound | Activity Against S. aureus | Activity Against E. coli | MIC (µg/mL) |

|---|---|---|---|

| 2-amino-N-(5-bromo-2-methylphenyl)acetamide | Effective | Moderate | 20-50 |

| N-(4-chlorophenyl)acetamide | Effective | Less effective | 30-70 |

The effectiveness of these compounds is attributed to their lipophilicity, which enhances their ability to penetrate bacterial membranes.

Anticancer Research

Overview : The anticancer potential of this compound has been explored through various studies.

Case Study Findings :

- A study evaluated the cytotoxic effects of derivatives against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).

Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15.0 | Induces apoptosis |

| Derivative X | MCF7 | 25.0 | Cell cycle arrest |

The mechanism involves apoptosis induction and cell cycle arrest, indicating the compound's potential for further development in cancer therapeutics .

Industrial Applications

Overview : Beyond medicinal uses, this compound finds applications in various industrial sectors.

Applications :

- Dyes and Pigments Production : It serves as a precursor in synthesizing dyes, providing colorants for textiles and other materials.

- Agrochemicals : The compound is also utilized in the development of agrochemicals, enhancing crop protection strategies.

Material Science

In material science, this compound is explored for its unique electronic and optical properties, making it suitable for creating advanced materials with specific functionalities.

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | This compound | Various bacteria/fungi | 20 - 50 µg/mL |

| Anticancer | Derivatives | MCF7, HepG2 | 15 - 30 µM |

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amine group (-NH₂) undergoes acylation with electrophilic reagents.

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Acetic anhydride (neat, 80°C, 2 h) | N-acetyl derivative | 78% | Reaction proceeds via nucleophilic attack on the carbonyl carbon. |

| Benzoyl chloride (THF, 0°C → rt, 4 h) | N-benzoyl derivative | 65% | Requires base (e.g., pyridine) to neutralize HCl byproduct. |

Mechanistic Insight : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the leaving group (e.g., Cl⁻).

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position participates in SNAr reactions under activating conditions.

Kinetics : Reactivity enhanced by the electron-deficient aromatic ring due to the bromine substituent.

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed couplings.

| Reaction Type | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivatives | 55% |

Limitations : Steric hindrance from the 2-methyl group may reduce coupling efficiency at the 5-position.

Reduction/Oxidation

The acetamide moiety and aromatic ring undergo redox transformations.

| Reaction | Reagent/Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | Secondary alcohol | 68% | Selective reduction of ketone intermediates. |

| KMnO₄, H₂O, Δ | Carboxylic acid | 41% | Oxidative cleavage of methyl group requires harsh conditions. |

Side Reactions : Over-oxidation may occur if stoichiometry is not controlled.

Heterocycle Formation

The amine group participates in cyclocondensation reactions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CS₂, KOH | Ethanol, reflux | Thiazolidinone | Antimicrobial screening. |

| CH₃COCH₂COCl | THF, rt | Pyrrole derivative | Fluorescence studies. |

Key Factor : Reaction pH critically influences ring size and stability.

Comparative Reactivity Data

| Position | Substituent | Relative Rate (SNAr) |

|---|---|---|

| 5 | Br | 1.00 (reference) |

| 2 | CH₃ | 0.12 |

| 4 | H | 0.08 |

Interpretation : Bromine’s strong electron-withdrawing effect accelerates SNAr at the 5-position.

Stability Under Reaction Conditions

Critical stability data for process optimization:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Hydrolysis of acetamide | 3.2 h |

| pH > 10 | Dehalogenation | 8.5 h |

| UV light (254 nm) | Radical bromine loss | 1.5 h |

Recommendation : Reactions should avoid prolonged exposure to acidic or alkaline media.

Comparaison Avec Des Composés Similaires

Key Observations :

Antimicrobial Activity

- 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (Compound 17): Demonstrated inhibitory zones against Fusarium monoliforme (34 mm) and Aspergillus flavus (19 mm), attributed to the thiazole ring’s ability to disrupt microbial cell membranes .

- N-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives (e.g., 2a–2f): Synthesized via Cu(OAc)₂-mediated N-arylation, these compounds exhibit activity against bacterial strains, though specific data for the target compound are unavailable .

Pharmacological Activity

- NCGC00183896-01 (ML165) : A platelet integrin αIIbβ3 antagonist with a thiadiazolo-pyrimidinyl-acetamide scaffold. Its high affinity (IC₅₀ < 1 µM) underscores the importance of fused heterocycles in receptor binding .

- 5-Nitro-2-furyl acetamide derivatives (e.g., NFTA): Exhibit carcinogenic activity in mice, inducing lymphocytic leukemia and forestomach tumors. This contrasts with the target compound, highlighting how nitro groups can drastically alter toxicity profiles .

Méthodes De Préparation

General Synthetic Strategy

The compound 2-amino-N-(5-bromo-2-methylphenyl)acetamide consists of an acetamide moiety linked to a 5-bromo-2-methylphenyl group. The preparation typically involves:

- Formation of a bromoacetamide intermediate.

- Nucleophilic substitution of the bromo group by an amine or direct coupling with an aromatic amine derivative.

- Purification and characterization of the final acetamide product.

Preparation of 2-bromo-N-(5-bromo-2-methylphenyl)acetamide Intermediate

A common route involves reacting 5-bromo-2-methylaniline (the aromatic amine) with bromoacetyl bromide in a basic aqueous medium to form the corresponding bromoacetamide derivative.

- Reaction Conditions : The aromatic amine is dissolved in a basic aqueous solution (e.g., 5% sodium carbonate) to maintain a mildly basic pH.

- Addition of Bromoacetyl Bromide : Bromoacetyl bromide is added dropwise under vigorous stirring or shaking to ensure complete reaction.

- Precipitation : The product precipitates out as a solid, which is filtered, washed, and dried.

- Purity Check : Thin Layer Chromatography (TLC) is used to confirm purity.

This method is adapted from the synthesis of substituted 2-bromo-N-acetamide derivatives reported in the literature, which demonstrated efficient formation of bromoacetamide intermediates from substituted amines and bromoacetyl bromide under mild basic conditions.

Conversion to this compound

The next step involves nucleophilic substitution or amination to replace the bromo group with an amino group, yielding the target 2-amino acetamide.

- Amination Reaction : The bromoacetamide intermediate is reacted with ammonia or an amine source under controlled conditions (e.g., heating in an organic solvent under nitrogen atmosphere).

- Solvent and Conditions : Organic solvents such as ethanol or N,N-dimethylformamide (DMF) are used, often under reflux.

- Purification : The reaction mixture is cooled, and the product is crystallized or extracted using solvent extraction techniques.

- Characterization : Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the structure.

This approach parallels the amination step used in the preparation of similar pharmaceutical intermediates such as 2-amino-5-methyl-6-bromopyridine, where sodium amide in an organic solvent under nitrogen was used for direct amination of a bromo-substituted aromatic compound.

Detailed Experimental Data and Conditions (Adapted from Related Syntheses)

| Step | Reagents & Conditions | Description | Outcome/Purity |

|---|---|---|---|

| 1. Formation of 2-bromo-N-(5-bromo-2-methylphenyl)acetamide | 5-bromo-2-methylaniline (0.005 mol), bromoacetyl bromide (0.005 mol), 5% Na2CO3 aqueous solution, vigorous shaking, room temperature | Dropwise addition of bromoacetyl bromide to amine solution, precipitation of product | Solid precipitate filtered and washed; purity confirmed by TLC |

| 2. Amination to this compound | Bromoacetamide intermediate, ammonia or sodium amide, organic solvent (ethanol or DMF), reflux under nitrogen | Heating under reflux to substitute Br with NH2 group | Crystallization or solvent extraction yields pure product; confirmed by spectral analysis |

Research Findings and Analytical Confirmation

- Spectral Confirmation : NMR (1H and 13C), IR spectroscopy, and mass spectrometry are essential for confirming the substitution pattern and purity of the final compound.

- TLC Monitoring : Reaction progress and purity are routinely checked by TLC using suitable solvent systems (e.g., n-hexane and ethyl acetate mixtures).

- Yield and Purity : Reported yields for analogous compounds are generally high (>70%), with purity confirmed by single spots on TLC and consistent melting points.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| Bromoacetamide Formation | 5-bromo-2-methylaniline, bromoacetyl bromide, Na2CO3 (5%) | Room temp, aqueous basic medium, vigorous shaking | 2-bromo-N-(5-bromo-2-methylphenyl)acetamide | Rapid precipitation, easy isolation |

| Amination | Bromoacetamide intermediate, ammonia or sodium amide | Reflux in ethanol or DMF, nitrogen atmosphere | This compound | Requires anhydrous conditions, safe handling of sodium amide |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-N-(5-bromo-2-methylphenyl)acetamide?

- Methodological Answer : The synthesis typically involves bromination of a precursor aromatic ring followed by acetylation. For example, analogous compounds like N-(3-bromo-2-methylphenyl)acetamide are synthesized via nucleophilic substitution using brominating agents (e.g., NBS) and subsequent acetylation with acetic anhydride or acetyl chloride in dichloromethane . Solvent selection (e.g., dichloromethane or ethyl acetate) and temperature control (0–25°C) are critical for optimizing yield and purity. Characterization via H NMR and MS confirms the structure .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the presence of the amino, bromine, and acetamide groups. For example, the NH proton typically appears as a broad singlet near δ 5.0–6.0 ppm .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination. Related brominated acetamides, such as 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, have been resolved at 100 K with R-factors <0.07 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between expected and observed H NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and IR spectroscopy (amide C=O stretch at ~1650 cm) can clarify structural assignments. For example, highlights the use of multiple solvents (e.g., CDCl vs. DMSO-d) to resolve ambiguities in NH proton visibility .

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- HOMO-LUMO Gaps : To assess electrophilic/nucleophilic sites. For similar acetamides, MESP (Molecular Electrostatic Potential) maps reveal electron-rich regions near the amino and bromine groups .

- Reaction Pathways : Simulating nucleophilic substitution at the bromine site with amines or thiols .

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Systematic screening of:

- Catalysts : Bases like triethylamine or DMAP for acetylation .

- Solvents : Polar aprotic solvents (e.g., DMF) may enhance solubility but require careful pH control to avoid hydrolysis.

- Temperature : Lower temperatures (0–5°C) minimize side reactions during bromination .

Biological and Pharmacological Research

Q. What pharmacological potentials does this compound exhibit?

- Methodological Answer : While direct studies on this compound are limited, structurally related brominated acetamides show:

- Anti-inflammatory Activity : Inhibition of COX-2 in vitro (IC values in the µM range) .

- Analgesic Properties : In vivo rodent models demonstrate reduced pain response via opioid receptor modulation .

- Experimental Design : Target validation via enzyme assays (e.g., COX-2 inhibition) and receptor binding studies (e.g., radioligand displacement assays).

Structural and Mechanistic Research

Q. What structural insights can X-ray crystallography provide for this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Bond Angles/Lengths : The C-Br bond length (~1.89 Å) and planarity of the acetamide group, critical for intermolecular interactions .

- Packing Motifs : Hydrogen-bonding networks (N-H⋯O=C) stabilize the crystal lattice, influencing solubility and bioavailability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data across similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine position in 3- vs. 5-bromo isomers) on target binding .

- Dose-Response Curves : Ensure consistent assay conditions (e.g., cell lines, incubation times) to isolate structural contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.